molecular formula C9H9N3O2S B2407594 5-[(3-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid CAS No. 1245806-66-9

5-[(3-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid

Cat. No. B2407594
CAS RN: 1245806-66-9
M. Wt: 223.25
InChI Key: WPVCYYNKQNTQKQ-UHFFFAOYSA-N
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Description

“5-[(3-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid” is a compound with the CAS Number 1245806-66-9 . It has a molecular weight of 223.26 . The compound is in powder form and is stored at room temperature .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “5-[(3-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . These compounds are synthesized using a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Molecular Structure Analysis

The molecular formula of “5-[(3-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid” is C9H9N3O2S . The InChI Code is 1S/C9H9N3O2S/c10-8-3-4-12(11-8)5-6-1-2-7(15-6)9(13)14/h1-4H,5H2,(H2,10,11)(H,13,14) .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . The molecular weight is 223.25 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the retrieved data .

Scientific Research Applications

properties

IUPAC Name

5-[(3-aminopyrazol-1-yl)methyl]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c10-8-3-4-12(11-8)5-6-1-2-7(15-6)9(13)14/h1-4H,5H2,(H2,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVCYYNKQNTQKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1N)CC2=CC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid

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